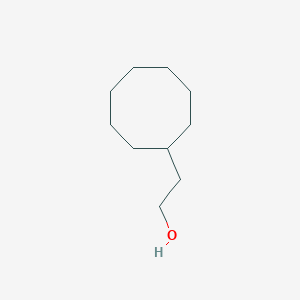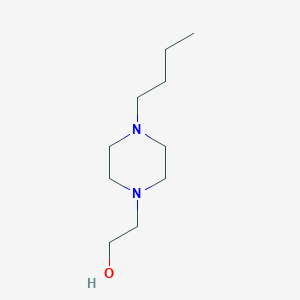![molecular formula C14H17ClO4 B8598076 Diethyl 2-[(3-chlorophenyl)methyl]propanedioate](/img/structure/B8598076.png)
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 3-chlorobenzyl group attached to the malonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-chlorobenzylmalonate typically involves the alkylation of diethyl malonate with 3-chlorobenzyl chloride. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 3-chlorobenzyl chloride to yield diethyl 3-chlorobenzylmalonate .
Industrial Production Methods
Industrial production of diethyl 3-chlorobenzylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used for the initial alkylation reaction.
Hydrochloric acid or sodium hydroxide: Employed for hydrolysis of the ester groups.
Heat: Applied for decarboxylation reactions.
Major Products Formed
Substituted malonic acid derivatives: Formed through hydrolysis.
Substituted monocarboxylic acids: Formed through decarboxylation.
Applications De Recherche Scientifique
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce the 3-chlorobenzyl group into target molecules.
Material Science: It is utilized in the synthesis of polymers and resins with specific properties.
Biological Studies: The compound is investigated for its potential biological activities and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of diethyl 3-chlorobenzylmalonate involves its reactivity as a malonic ester The compound can form enolate ions under basic conditions, which can then participate in nucleophilic substitution and addition reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: The parent compound without the 3-chlorobenzyl group.
Dimethyl malonate: A similar compound with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another malonic ester derivative with different substituents.
Uniqueness
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Formule moléculaire |
C14H17ClO4 |
|---|---|
Poids moléculaire |
284.73 g/mol |
Nom IUPAC |
diethyl 2-[(3-chlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
RERFDJMHTCWENE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate](/img/structure/B8598034.png)






![1,3-Propanedione, 1-[2-chloro-4-(methylsulfonyl)phenyl]-3-cyclopropyl-](/img/structure/B8598097.png)
![2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8598103.png)
